3-甲基-4-硝基-1H-吡唑

描述

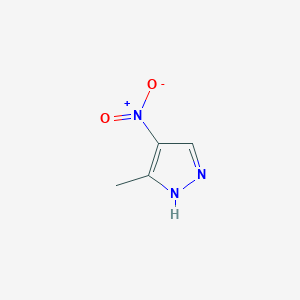

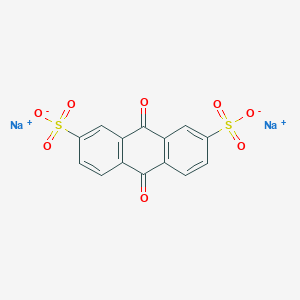

3-Methyl-4-nitro-1H-pyrazole is a chemical compound with the molecular formula C4H5N3O2 . It is used as a reactant in the preparation of aminopyrazole derivatives, which are potent, selective, and brain-penetrant Leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors .

Synthesis Analysis

The synthesis of pyrazole derivatives, including 3-Methyl-4-nitro-1H-pyrazole, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .Chemical Reactions Analysis

3-Methyl-4-nitro-1H-pyrazole is involved in various chemical reactions. For instance, it reacts with overabundance of ammonia and fatty amines in water under mild conditions . More details about its chemical reactions can be found in the references .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-4-nitro-1H-pyrazole include a density of 1.4±0.1 g/cm3, boiling point of 312.6±22.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, and a flash point of 142.9±22.3 °C .科学研究应用

Chemical Industry

3-Methyl-4-nitro-1H-pyrazole is a chemical compound that is used in the chemical industry. It is available for purchase from various chemical suppliers for use in scientific research .

Synthesis of Aminopyrazole Derivatives

3-Methyl-4-nitropyrazole is used as a reactant in the preparation of aminopyrazole derivatives. These derivatives are potent, selective, and brain penetrant Leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors . LRRK2 inhibitors have potential applications in the treatment of Parkinson’s disease.

Pyrazole Derivatives

Pyrazole derivatives, which can be synthesized using 3-Methyl-4-nitro-1H-pyrazole, have been found to have various biological activities. These include roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Organic Synthesis

As a five-membered heterocycle, 3-Methyl-4-nitro-1H-pyrazole belongs to a class of compounds highly valued in organic synthesis . Over the years, a vast array of synthesis methods and synthetic analogues have been documented, highlighting their significant importance in research and applications .

Synthesis of Pyrazole 13 Derivative

3-Methyl-4-nitro-1H-pyrazole can be used in the synthesis of pyrazole 13 derivative (5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide). This derivative has been found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

安全和危害

作用机制

Target of Action

3-Methyl-4-nitro-1H-pyrazole is a reactant used in the preparation of aminopyrazole derivatives, which are potent, selective, and brain penetrant Leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors . LRRK2 is a protein that plays a significant role in several biochemical pathways, including those involved in Parkinson’s disease.

Mode of Action

It is known to interact with its target, lrrk2, to inhibit its activity . This interaction and the resulting changes in LRRK2 activity can have significant effects on the biochemical pathways in which LRRK2 is involved.

Biochemical Pathways

The inhibition of LRRK2 by 3-Methyl-4-nitro-1H-pyrazole can affect several biochemical pathways. LRRK2 is involved in pathways related to cellular growth, protein synthesis, and intracellular transport. By inhibiting LRRK2, 3-Methyl-4-nitro-1H-pyrazole can potentially disrupt these pathways, leading to various downstream effects .

Result of Action

The molecular and cellular effects of 3-Methyl-4-nitro-1H-pyrazole’s action are largely dependent on its inhibition of LRRK2. By inhibiting this protein, the compound can disrupt the normal functioning of cells, potentially leading to various physiological effects .

属性

IUPAC Name |

5-methyl-4-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-3-4(7(8)9)2-5-6-3/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZYTQJELOHMMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201490 | |

| Record name | 1H-Pyrazole, 3-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-nitro-1H-pyrazole | |

CAS RN |

5334-39-4 | |

| Record name | 3-Methyl-4-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5334-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 3-methyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5334-39-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole, 3-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does CMNP induce abscission in citrus fruit?

A1: CMNP primarily targets the flavedo tissue of citrus fruit, triggering a cascade of physiological changes that ultimately lead to abscission at the calyx abscission zone (AZ). While the exact mechanism remains partially unclear, research suggests a multi-faceted process involving:

- Oxidative stress and signaling: CMNP application leads to increased production of reactive oxygen species (ROS) like hydrogen peroxide (H2O2) in both the flavedo tissue and the AZ. [, , ] This oxidative burst likely acts as a signaling mechanism, triggering downstream events involved in abscission.

- Lipid signaling: CMNP stimulates the activity of enzymes like phospholipase A2 (PLA2) and lipoxygenase (LOX), leading to increased lipid peroxidation and the production of lipid-based signaling molecules. [, , ] These lipid signals are thought to play a crucial role in initiating abscission.

- Hormonal regulation: CMNP application influences the balance of plant hormones like indole-3-acetic acid (IAA) and abscisic acid (ABA) in the fruit abscission zone. The ratio of IAA to ABA, particularly during periods of reduced CMNP responsiveness, seems to play a role in determining fruit sensitivity to the compound. []

Q2: How does temperature influence CMNP efficacy?

A2: Temperature plays a crucial role in CMNP efficacy. Research indicates that CMNP requires temperatures above 15.6 °C to effectively loosen fruit. [, ] Optimal fruit loosening occurs between 21 °C and 26.7 °C. [] At lower temperatures, the compound’s ability to reduce FDF and induce ethylene evolution is significantly diminished.

Q3: Does CMNP affect the color of citrus fruit peel?

A3: Yes, CMNP application can influence peel color. Research shows that it can promote the change from green to orange in 'Valencia' oranges. [, ] This color change is associated with alterations in chlorophyll and carotenoid content in the flavedo. CMNP generally leads to a greater accumulation of total carotenoids, particularly red carotenoids, compared to untreated fruit or fruit treated with ethephon. []

Q4: How does CMNP application improve mechanical harvesting efficiency?

A4: CMNP significantly reduces FDF, making it easier for mechanical harvesters to remove fruit from the trees. [, ] This reduces the shaking time required per tree, increasing harvesting speed and efficiency. Additionally, CMNP application can reduce the amount of fruit left in the tree after mechanical harvest, minimizing the need for costly hand gleaning.

Q5: How do different application methods and factors influence CMNP efficacy?

A5: Several factors can influence the efficacy of CMNP:

- Concentration: Higher CMNP concentrations generally result in greater fruit loosening, but also increase the risk of pre-harvest fruit drop. [] Optimal concentrations need to be determined based on cultivar, environmental conditions, and harvesting system.

- Spray volume and coverage: Adequate spray coverage is crucial for uniform fruit loosening and maximizing harvester efficiency. [] Higher spray volumes generally improve coverage but may not be economically optimal.

- Canopy characteristics: Fruit inside the canopy often loosens less effectively than fruit on the periphery, likely due to reduced spray penetration. []

- Harvesting system: The type of mechanical harvester used (trunk shaker, canopy shaker) and its operating parameters (shaking frequency, ground speed) can influence the optimal CMNP concentration and application timing. [, ]

- Environmental conditions: Temperature and humidity significantly impact CMNP efficacy. [, ] Applications should be timed to coincide with favorable weather conditions for optimal results.

Q6: What are the current limitations of using CMNP in citrus production?

A6: Despite its potential benefits, CMNP application in citrus production faces some limitations:

- Environmental concerns: The potential environmental impact of CMNP, including its degradation pathway and effects on non-target organisms, requires further investigation. []

Q7: What are the future research directions for CMNP in citrus?

A7: Future research should focus on:

Q8: Are there any alternative abscission agents being explored for citrus?

A8: Yes, alternative abscission agents are being explored for citrus, including:

- Ethephon: An ethylene-releasing compound that effectively loosens citrus fruit, but can induce excessive leaf abscission. [, ]

- 1-Aminocyclopropane-1-carboxylic acid (ACC): The immediate precursor to ethylene, showing some efficacy in loosening citrus fruit, but not as effectively as CMNP. []

- Combinations of abscission agents: Research suggests that combining CMNP with other compounds like cycloheximide and chlorothalonil can enhance fruit loosening and reduce the required CMNP concentration. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B52751.png)